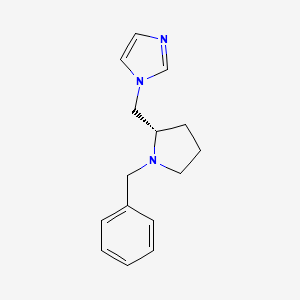
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole is a chiral compound that features a pyrrolidine ring, a benzyl group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Attachment of the Imidazole Ring: The imidazole ring is attached through a condensation reaction involving an aldehyde or ketone precursor and an amine group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
科学的研究の応用
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or ionic interactions, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
®-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole: The enantiomer of the compound, which may have different biological activities.
1-Benzyl-2-methylpyrrolidine: Lacks the imidazole ring, leading to different chemical properties.
1-Benzylimidazole: Lacks the pyrrolidine ring, affecting its reactivity and applications.
Uniqueness
(S)-1-((1-Benzylpyrrolidin-2-yl)methyl)-1H-imidazole is unique due to its combination of a chiral center, a benzyl group, and an imidazole ring. This structural arrangement imparts specific chemical and biological properties that are not found in similar compounds.
特性
分子式 |
C15H19N3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
1-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]imidazole |
InChI |
InChI=1S/C15H19N3/c1-2-5-14(6-3-1)11-18-9-4-7-15(18)12-17-10-8-16-13-17/h1-3,5-6,8,10,13,15H,4,7,9,11-12H2/t15-/m0/s1 |
InChIキー |
MXJZHUDEFMMXNM-HNNXBMFYSA-N |
異性体SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)CN3C=CN=C3 |
正規SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CN3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


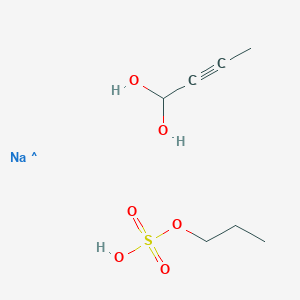
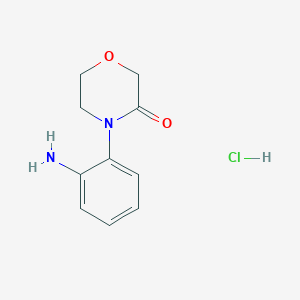
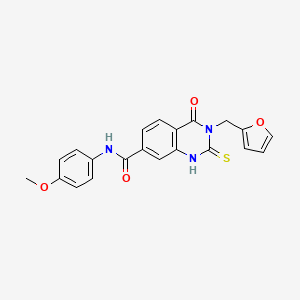

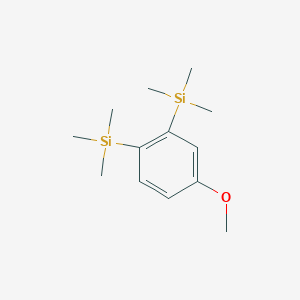
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14114158.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114166.png)
![4-[(2E)-But-2-EN-1-yloxy]-3-iodopyridine](/img/structure/B14114174.png)


![(1S,3aR,6aS)-tert-butyl 2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B14114186.png)

![6'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-2-carboxylic acid](/img/structure/B14114198.png)
![4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14114206.png)
